molecular formula C27H48O5 B1239794 Cholestane-3,7,12,24,25-pentol CAS No. 58580-61-3

Cholestane-3,7,12,24,25-pentol

Cat. No.: B1239794
CAS No.: 58580-61-3
M. Wt: 452.7 g/mol
InChI Key: NHPWQASMMFUHIZ-YBMOUMCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3, 7, 12, 24, 25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Cholestane-3, 7, 12, 24, 25-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. Cholestane-3, 7, 12, 24, 25-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, cholestane-3, 7, 12, 24, 25-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Isolation from Marine Sources

  • Isolation from Soft Coral: Cholestane-3,7,12,24,25-pentol was isolated from the soft coral Sarcophyton glaucum. Its structure was confirmed through spectroscopic data and synthesis from codisterol acetate, a component in the coral's sterol fraction (Kobayashi & Mitsuhashi, 1983).

Chemical Synthesis

  • Improved Synthesis Methods: Syntheses of cholestane pentol variants, including this compound, have been developed, offering higher yields than previous methods. These compounds are significant for studying cholic acid biosynthesis pathways (Dayal et al., 1976).

Role in Bile Acid Biosynthesis

  • Involvement in Bile Acid Metabolism: Research has focused on the role of this compound in bile acid metabolism, particularly in the context of cerebrotendinous xanthomatosis (CTX), a rare metabolic disorder. The compound's absolute configurations have been determined using techniques like circular dichroism and X-ray crystallography (Dayal et al., 1978).

Structural and Biosynthetic Studies

  • Determining Stereochemistry: Detailed studies have been conducted to determine the stereochemistry of this compound, particularly in human urine. This research aids in understanding its biosynthesis and role in human metabolism (Une et al., 2000).

Applications in Medical Research

  • Cerebrotendinous Xanthomatosis: this compound has been identified in patients with CTX, contributing to our understanding of this disease's metabolic pathways. This information is crucial for developing targeted treatments and understanding the disease's biochemistry (Shefer et al., 1975).

Properties

CAS No.

58580-61-3

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1

InChI Key

NHPWQASMMFUHIZ-YBMOUMCLSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

58580-61-3

physical_description

Solid

Synonyms

5-beta-cholestane-3 alpha,7 alpha,12 alpha,24 beta,25-pentol
cholestane-3,7,12,24,25-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestane-3,7,12,24,25-pentol
Reactant of Route 2
Cholestane-3,7,12,24,25-pentol
Reactant of Route 3
Cholestane-3,7,12,24,25-pentol
Reactant of Route 4
Cholestane-3,7,12,24,25-pentol
Reactant of Route 5
Cholestane-3,7,12,24,25-pentol
Reactant of Route 6
Cholestane-3,7,12,24,25-pentol

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